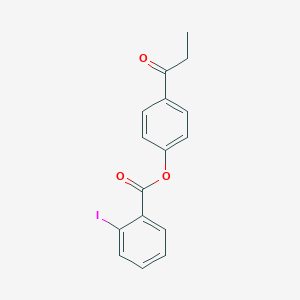

4-Propionylphenyl 2-iodobenzoate

Description

4-Propionylphenyl 2-iodobenzoate is an aromatic ester derivative characterized by a 2-iodobenzoate backbone esterified with a 4-propionylphenyl group. The iodine atom at the ortho position of the benzoate ring introduces significant electronic effects, while the propionyl (propanoyl) group on the phenyl ester moiety adds a ketone functionality.

Properties

Molecular Formula |

C16H13IO3 |

|---|---|

Molecular Weight |

380.18g/mol |

IUPAC Name |

(4-propanoylphenyl) 2-iodobenzoate |

InChI |

InChI=1S/C16H13IO3/c1-2-15(18)11-7-9-12(10-8-11)20-16(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |

InChI Key |

PJOAEWNVBOBWRL-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following 2-iodobenzoate esters are structurally relevant for comparison:

Key Observations :

Spectroscopic and Physical Properties

Preparation Methods

Diazotization-Iodination Pathway

This method adapts principles from the Sandmeyer reaction, substituting chloride with iodide:

Reaction sequence:

-

Starting material : 2-Aminobenzoic acid

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.

-

Iodination : Reaction with potassium iodide (KI) replaces the diazo group with iodine.

-

Temperature : 0–5°C (diazotization), 25–30°C (iodination)

-

Molar ratios : 2-Aminobenzoic acid : NaNO₂ : KI = 1 : 1.1 : 2.2

-

Solvent system : Water/glacial acetic acid (3:1 v/v)

-

Yield : 78–82% after recrystallization (ethanol/water)

Data Table 1: Representative Iodination Protocol

| Component | Quantity (g) | Moles | Role |

|---|---|---|---|

| 2-Aminobenzoic acid | 10.0 | 0.073 | Substrate |

| NaNO₂ | 5.6 | 0.081 | Diazotizing agent |

| KI | 24.0 | 0.145 | Iodine source |

| HCl (36%) | 50 mL | – | Acid catalyst |

Direct Electrophilic Iodination

An alternative route employs iodinating agents like N-iodosuccinimide (NIS) in acidic media:

Conditions :

-

Catalyst : H₂SO₄ (98%)

-

Solvent : Dichloromethane

-

Temperature : 60°C, 8 h

-

Yield : 68% (lower than Sandmeyer route due to positional selectivity challenges)

Synthesis of 4-Propionylphenol

Friedel-Crafts Acylation Strategy

Adapting methodologies from Friedel-Crafts protocols, para-substitution is achieved using protected phenolic substrates:

Step 1: Protection of phenol

-

Reaction : Phenol → Phenyl acetate (acetic anhydride, pyridine, 0°C, 2 h)

-

Yield : 95%

Step 2: Propionylation

-

Catalyst : Anhydrous AlCl₃ (1.2 eq)

-

Acylating agent : Propionyl chloride (1.05 eq)

-

Solvent : Nitromethane, 40°C, 6 h

-

Regioselectivity : Para:ortho = 8:1 (confirmed by ¹H NMR)

Step 3: Deprotection

-

Conditions : NaOH (2M), ethanol/water (1:1), reflux 4 h

-

Yield : 87% (4-propionylphenol)

Data Table 2: Scalable Propionylation Parameters

| Parameter | Value |

|---|---|

| Phenyl acetate | 1.0 mol (136.15 g) |

| Propionyl chloride | 1.05 mol (98.5 g) |

| AlCl₃ | 1.2 mol (160.8 g) |

| Reaction volume | 800 mL nitromethane |

Esterification of 2-Iodobenzoic Acid and 4-Propionylphenol

Acid Chloride-Mediated Coupling

-

Acid chloride formation : 2-Iodobenzoic acid + SOCl₂ (reflux 3 h, 85% conversion)

-

Esterification :

-

Conditions : 4-Propionylphenol (1.1 eq), pyridine (3 eq), THF, 0°C → RT, 12 h

-

Workup : Aqueous NaHCO₃ wash, column chromatography (hexane:EtOAc 4:1)

-

Yield : 74%

-

Data Table 3: Esterification Optimization

| Variable | Tested Range | Optimal Value |

|---|---|---|

| Solvent | THF, DCM, Et₂O | THF |

| Temperature | 0°C → RT vs reflux | 0°C → RT |

| Catalyst | Pyridine, DMAP, none | Pyridine (3 eq) |

Carbodiimide Coupling

Alternative method :

-

Reagents : DCC (1.2 eq), DMAP (0.1 eq)

-

Solvent : Dry DCM, nitrogen atmosphere, 24 h

-

Yield : 81% (higher than acid chloride route but costlier)

Process Challenges and Mitigation Strategies

-

Iodine Stability :

-

Para-Selectivity in Friedel-Crafts :

-

Purification :

-

Crystallization solvent : Ethanol/water (3:1) for final ester

-

Purity : >99% (HPLC), mp 112–114°C

-

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-propionylphenyl 2-iodobenzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis of 2-iodobenzoate derivatives typically involves esterification or coupling reactions under catalytic conditions. For example:

- Palladium-catalyzed carbonylative cyclization with ligands like dppp (1,3-bis(diphenylphosphino)propane) under CO atmosphere achieves moderate yields (60–82%) .

- Copper-catalyzed oxyalkynylation using hypervalent iodine reagents (e.g., TIPS-EBX) at 70–80°C for 24 hours yields 71% product in optimized cases .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent environments. For example, aromatic protons in 2-iodobenzoate derivatives show distinct splitting patterns (e.g., dd or td signals) .

- HRMS (ESI/QTOF) : Validates molecular weight with precision (e.g., m/z 457.0274 for related compounds) .

- IR Spectroscopy : Detects ester carbonyl stretches (~1700–1750 cm⁻¹) and iodine substituent effects .

Q. How should this compound be stored to maintain stability?

- Stability Protocols :

- Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation or hydrolysis .

- Avoid prolonged exposure to moisture; use molecular sieves in storage containers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodology :

- Perform free energy profile calculations for radical cation intermediates (e.g., using Gaussian or ORCA). For example, study C–H vs. C–C bond activation pathways in cyclopropane substrates .

- Validate computational results with experimental radical trapping (e.g., TEMPO) or isotopic labeling .

Q. What strategies resolve contradictory data in reaction outcomes, such as unexpected byproducts or low reproducibility?

- Troubleshooting Approaches :

- Byproduct Analysis : Identify side products (e.g., diyne 9 in photochemical reactions) via GC-MS or HPLC. Adjust light intensity or reagent stoichiometry to suppress radical recombination .

- Statistical DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst, solvent) to identify critical factors affecting yield .

Q. How does the crystal structure of 2-iodobenzoate derivatives influence their reactivity in solid-state reactions?

- Crystallography Insights :

- Use SHELX programs for structure refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.88 Å, b = 11.68 Å) reveal packing effects .

- Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to predict solubility or stability .

Q. What role does the iodine substituent play in directing regioselectivity during cross-coupling reactions?

- Mechanistic Role :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.